Iroxanadine hydrochloride
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Overview
Description
Iroxanadine hydrochloride is a novel small molecule synthesized by Biorex, Hungary, known for its cardioprotective properties. It is primarily investigated for its potential use in treating atherosclerosis and other vascular diseases such as restenosis, diabetic angiopathies, microvascular angina, and peripheral arterial disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iroxanadine hydrochloride involves the formation of a pyridine derivative. The specific synthetic routes and reaction conditions are proprietary to Biorex, Hungary, and detailed information is not publicly available. it is known that the compound is synthesized through a series of organic reactions involving pyridine and piperidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. Typically, such compounds are produced through large-scale organic synthesis involving multiple reaction steps, purification processes, and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Iroxanadine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly involving the pyridine ring
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Scientific Research Applications
Iroxanadine hydrochloride has several scientific research applications, including:
Chemistry: Used as a model compound in studying pyridine derivatives and their reactivity.
Biology: Investigated for its effects on endothelial cell function and its role in vascular diseases.
Medicine: Explored as a cardioprotective agent for treating atherosclerosis and preventing restenosis following vascular surgery or balloon angioplasty.
Mechanism of Action
Iroxanadine hydrochloride exerts its effects by inducing the phosphorylation of p38 stress-activated protein kinase (SAPK), which plays a crucial role in endothelial cell homeostasis. This phosphorylation leads to the translocation of calcium-dependent protein kinase C isoform to membranes, enhancing the survival and function of endothelial cells under stress conditions .
Comparison with Similar Compounds
Iroxanadine hydrochloride is unique compared to other similar compounds due to its specific mechanism of action and its potential therapeutic applications. Similar compounds include:
Pyridine derivatives: These compounds share a similar chemical structure but may have different biological activities.
MAPK p38 inhibitors: Other inhibitors of the p38 MAPK pathway, such as SB203580, share a similar mechanism but differ in their chemical structure and specific applications
This compound stands out due to its dual role in inducing p38 SAPK phosphorylation and enhancing heat shock protein expression, making it a promising candidate for treating vascular diseases .
Properties
CAS No. |
276690-59-6 |
---|---|
Molecular Formula |
C14H21ClN4O |
Molecular Weight |
296.79 g/mol |
IUPAC Name |
5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine;hydrochloride |
InChI |
InChI=1S/C14H20N4O.ClH/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12;/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17);1H |
InChI Key |
AVKGCNAECFSXHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3.Cl |
Origin of Product |
United States |
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